molecular formula C15H15BrN2O4 B2666165 4-((4-Bromophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid CAS No. 1098637-35-4

4-((4-Bromophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid

Cat. No. B2666165
M. Wt: 367.199
InChI Key: VJDHBAJFOXXNKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((4-Bromophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid, also known as BFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BFA is a synthetic compound that has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

  • Chemical Reactions and Mechanisms : One study explored the reactions of 4-oxobutanoic acids and their cyclic analogues, 3H-furan-2-ones, with 1,3-binucleophilic reagent, leading to the formation of benzopyrroloxazine compounds. Quantum-chemical calculations helped in understanding the reaction mechanisms, revealing insights into the nucleophilic and electrophilic centers involved in these reactions (Amalʼchieva et al., 2022).

  • Heterocyclic Compound Synthesis : Another research describes the use of 4-(4-bromophenyl)-4-oxobut-2-enoic acid for synthesizing a series of heterocyclic compounds with potential antibacterial activities. These compounds were synthesized through various chemical reactions, including Aza–Michael addition (El-hashash et al., 2015).

  • Surfactant Synthesis : The synthesis of a new surfactant, 4-((4-bromophenyl)(dodecyl)amino)-4-oxobutanoic acid, was achieved through a copper-catalyzed cross-coupling reaction. This study also explored the properties of the synthesized compound, including its ability to form premicellar aggregation (Chen et al., 2013).

  • Squaramide-Catalyzed Reactions : In the context of enantioselective catalysis, a study reported the squaramide-catalyzed domino reaction of 4-bromo-3-oxobutanoates with isatin-derived ketimines, leading to the construction of amino-oxindoles with a quaternary stereocentre (Wang et al., 2014).

  • Molecular Structure and Analysis : A study focused on the synthesis and structural analysis of 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. The research included vibrational wavenumbers, hyperpolarizability, and HOMO-LUMO analysis to understand the molecular structure and properties of the compound (Raju et al., 2015).

  • Diastereomeric Michael Adducts in Heterocyclic Synthesis : The reaction of 4-(4-acetylamino/bromophenyl)-4-oxobut-2-enoic acids with carbon nucleophiles resulted in Michael adducts, which were used as starting materials for synthesizing various heterocyclic compounds. The study highlighted the role of steric factors in regioselectivity (El-hashash & Rizk, 2016).

properties

IUPAC Name

4-(4-bromoanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O4/c16-10-3-5-11(6-4-10)18-14(19)8-13(15(20)21)17-9-12-2-1-7-22-12/h1-7,13,17H,8-9H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJDHBAJFOXXNKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(CC(=O)NC2=CC=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-Bromophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid

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